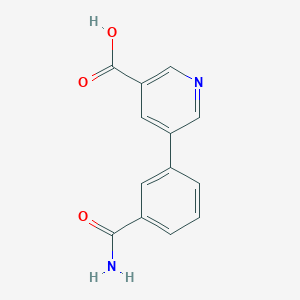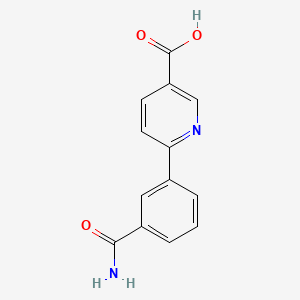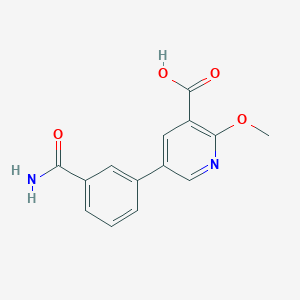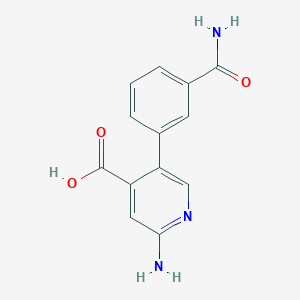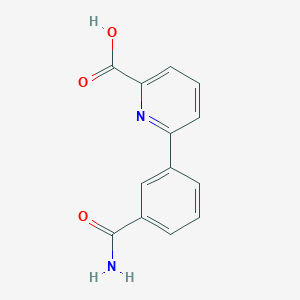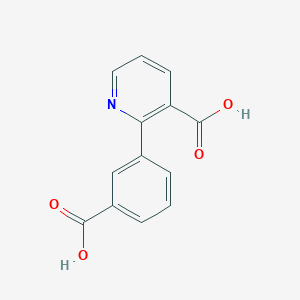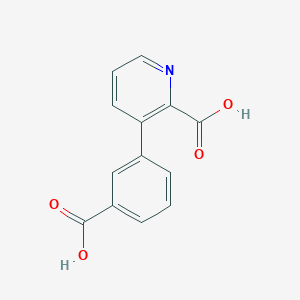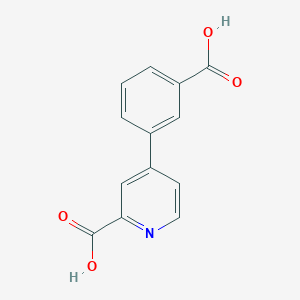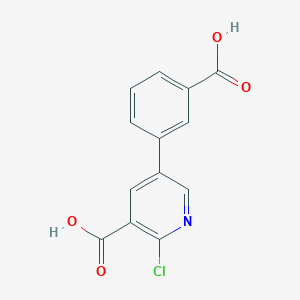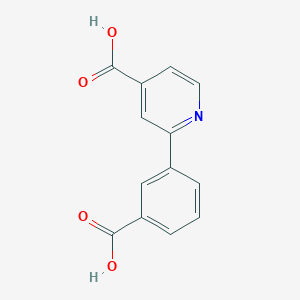
2-(3-Carboxyphenyl)pyridine-4-carboxylic acid
説明
2-(3-Carboxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with carboxyphenyl groups at the 2 and 4 positions. It is a versatile ligand used in coordination chemistry and has applications in various fields such as material science, catalysis, and pharmaceuticals.
Safety and Hazards
While specific safety and hazard information for 2-(3-Carboxyphenyl)isonicotinic acid is not available, it’s important to handle all chemical substances with care. Isonicotinic acid, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, have been used in the treatment of tuberculosis . These compounds target the mycobacteria causing the disease .
Mode of Action
Isonicotinic acid derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria .
Biochemical Pathways
Isonicotinic acid derivatives have been shown to affect the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Isonicotinic acid derivatives are known to inhibit the synthesis of mycolic acids, leading to the death of mycobacteria .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid can be achieved through several methods. One efficient synthetic approach involves the use of 1,2,4-triazine methodology. The process begins with the cyanation of 1,2,4-triazine 4-oxide to form 5-cyano-1,2,4-triazine. This intermediate undergoes an aza-Diels–Alder reaction followed by hydrolysis of the cyano group in sulfuric acid to yield a monocarboxylic acid. Finally, oxidation with potassium permanganate produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反応の分析
Types of Reactions
2-(3-Carboxyphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert carboxylic groups to alcohols or other functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(3-Carboxyphenyl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceutical compounds.
類似化合物との比較
Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: This compound has a similar structure but differs in the position of the carboxyphenyl group.
5-(3-Carboxyphenyl)pyridine-2-carboxylic acid: Another similar compound with variations in the substitution pattern on the pyridine ring.
Uniqueness
2-(3-Carboxyphenyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it valuable in various scientific and industrial applications.
特性
IUPAC Name |
2-(3-carboxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)11-7-10(13(17)18)4-5-14-11/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCPDDYTFEZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687436 | |
| Record name | 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-81-1 | |
| Record name | 2-(3-Carboxyphenyl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261976-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Carboxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



